molecular formula C23H17ClN2O3 B11958186 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 853319-86-5

2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11958186
CAS No.: 853319-86-5
M. Wt: 404.8 g/mol
InChI Key: FOTUGCIEGCQKMG-UHFFFAOYSA-N
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Description

2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro group and a phenoxyphenyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate amine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Acylation Reaction: The final step involves the acylation of the isoquinolinone core with 4-phenoxyphenylacetic acid or its derivatives under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: It could be investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound may find use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, isoquinolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the chloro and phenoxyphenyl groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-aminophenyl)acetamide
  • 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-hydroxyphenyl)acetamide

Uniqueness

The unique combination of the chloro group and the phenoxyphenyl moiety in 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its reactivity, binding affinity, and potential therapeutic applications.

Properties

CAS No.

853319-86-5

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

2-(7-chloro-1-oxoisoquinolin-2-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C23H17ClN2O3/c24-17-7-6-16-12-13-26(23(28)21(16)14-17)15-22(27)25-18-8-10-20(11-9-18)29-19-4-2-1-3-5-19/h1-14H,15H2,(H,25,27)

InChI Key

FOTUGCIEGCQKMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=CC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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